molecular formula C8H3IN2 B1587499 4-Iodophthalonitrile CAS No. 69518-17-8

4-Iodophthalonitrile

Cat. No. B1587499
CAS RN: 69518-17-8
M. Wt: 254.03 g/mol
InChI Key: OOHQHYJZUSXMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927587B2

Procedure details

The title compound was prepared according to Preparation 102 using 4-iodophthalonitrile to provide a mixture of the boronic acid and boronic ester. The mixture was taken on to the next step as crude.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
boronic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7].[BH:12]([OH:14])[OH:13]>>[C:10]([C:4]1[CH:3]=[C:2]([B:12]([OH:14])[OH:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(C#N)=CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Name
boronic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1C#N)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.